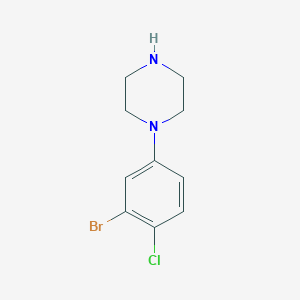

1-(3-Bromo-4-chlorophenyl)piperazine

Description

Properties

Molecular Formula |

C10H12BrClN2 |

|---|---|

Molecular Weight |

275.57 g/mol |

IUPAC Name |

1-(3-bromo-4-chlorophenyl)piperazine |

InChI |

InChI=1S/C10H12BrClN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

FPMUCBDHSIXGAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(3-Bromo-4-chlorophenyl)piperazine Core

The core piperazine structure substituted with a 3-bromo-4-chlorophenyl group is prepared via nucleophilic substitution and ring closure reactions. Although direct literature on the exact 3-bromo-4-chlorophenyl derivative is limited, analogous methods for 1-(3-chlorophenyl)piperazine are well documented and can be adapted.

- Step 1: Reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)methylamine hydrochloride.

- Step 2: Cyclization with 3-bromo-4-chloroaniline (instead of 3-chloroaniline) to form 1-(3-bromo-4-chlorophenyl)piperazine hydrochloride.

- Step 3: Optional further alkylation on the piperazine nitrogen if required.

| Step | Reactants | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | Diethanolamine + Thionyl chloride | Chloroform (CHCl3) | Room temperature | Formation of bis(2-chloroethyl)methylamine hydrochloride |

| 2 | 3-Bromo-4-chloroaniline + bis(2-chloroethyl)methylamine hydrochloride | Xylene or dimethylbenzene | Reflux (140-145 °C) | Cyclization to piperazine ring |

| 3 | Optional alkylation reagents | Acetone/water | 0-10 °C to room temp | For further substitution |

Note: The substitution of 3-chloroaniline by 3-bromo-4-chloroaniline is a logical extension based on the structural similarity and reactivity.

Alkylation to Introduce Side Chains

For derivatives like 1-(3-bromo-4-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, alkylation with 1-bromo-3-chloropropane is performed under basic conditions.

- Mix 1-(3-bromo-4-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane.

- Use potassium carbonate or sodium hydroxide as base.

- Employ phase transfer catalysts such as tetrabutylammonium bromide if necessary.

- Conduct reaction in solvents like acetonitrile or acetone/water mixture.

- Reaction temperature maintained between 0-30 °C.

- Reaction time varies from several hours to overnight (e.g., 15 hours).

Example Data Table for Alkylation Reaction:

| Parameter | Condition/Value |

|---|---|

| Substrate | 1-(3-bromo-4-chlorophenyl)piperazine hydrochloride |

| Alkylating agent | 1-Bromo-3-chloropropane |

| Base | Sodium hydroxide or potassium carbonate |

| Solvent | Acetone/water (50:50) or acetonitrile |

| Temperature | 0-30 °C |

| Reaction time | 15 hours |

| Yield | 65-88% (based on analogous compounds) |

Purification and Isolation

- After completion, the reaction mixture is allowed to settle, separating organic and aqueous layers.

- The organic layer is concentrated under reduced pressure.

- The residue is dissolved in dilute hydrochloric acid to form the hydrochloride salt.

- Crystallization is induced by cooling (0-5 °C).

- The solid is filtered, washed with cold water or solvents like acetone, and dried under vacuum.

Comparative Analysis of Preparation Routes

| Parameter | Method A (Patent WO2016078107) | Method B (ChemicalBook, 2016) | Method C (CN104402842A) |

|---|---|---|---|

| Starting materials | Diethanolamine, 3-chloroaniline | 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane | Diethanolamine, 3-chloroaniline |

| Solvents | CHCl3 (step 1), xylene (step 2), acetone (step 3) | Acetonitrile, acetone/water | CHCl3 (step 1), dimethylbenzene (step 2), acetone/water (step 3) |

| Reaction temperature | 0-10 °C (step 3) | Microwave irradiation or 25-30 °C | 0-10 °C (step 3) |

| Reaction time | Not specified | 0.67 h (microwave), 15 h (alkylation) | 18 h (alkylation) |

| Yield | High purity, simplified post-treatment | 88% (alkylation step) | 65% (alkylation step) |

| Product form | Hydrochloride salt | Hydrochloride salt | Hydrochloride salt |

| Advantages | Mild conditions, simple operation | Microwave acceleration, high yield | Mild conditions, high purity |

Summary Table of Preparation Steps for 1-(3-Bromo-4-chlorophenyl)piperazine

| Step | Reaction Type | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of bis(2-chloroethyl)methylamine hydrochloride | Diethanolamine + Thionyl chloride | CHCl3, RT | bis(2-chloroethyl)methylamine hydrochloride | High | Precursor for piperazine ring formation |

| 2 | Cyclization | bis(2-chloroethyl)methylamine hydrochloride + 3-bromo-4-chloroaniline | Xylene, reflux 140-145 °C | 1-(3-bromo-4-chlorophenyl)piperazine hydrochloride | 80-85 | Formation of substituted piperazine |

| 3 | Alkylation | 1-(3-bromo-4-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane + NaOH | Acetone/water, 0-30 °C, 15 h | 1-(3-bromo-4-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 65-88 | Introduction of side chain |

| 4 | Purification | Crystallization in dilute HCl | 0-5 °C | Pure hydrochloride salt | - | Isolation and drying |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted phenylpiperazines, which can have different pharmacological properties and industrial applications .

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including psychiatric disorders.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

The pharmacological and physicochemical behavior of arylpiperazines is highly dependent on substituent type, position, and electronic effects. Below is a comparison of key analogs:

Key Observations :

- Substituent Position : Meta-substitution (e.g., 3-Br, 3-Cl) enhances 5-HT receptor interactions compared to ortho- or para-substituted derivatives .

- Bulkier Groups : Benzhydryl or sulfonamide substituents (e.g., in 1-(4-chlorobenzhydryl)piperazine) shift activity toward anticancer applications by modulating cytotoxicity .

Anticancer Activity

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) exhibit potent cytotoxicity (IC50: 2–15 µM) against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines.

- Bromo vs.

Serotonergic Activity

- mCPP (1-(3-chlorophenyl)piperazine) : Binds to 5-HT1B/2C receptors, causing psychoactive effects (e.g., anxiety, appetite suppression) .

- 1-(m-Trifluoromethylphenyl)piperazine : 65-fold selective for 5-HT1B over 5-HT1A, highlighting the role of electron-withdrawing groups in receptor subtype specificity .

Metabolic and Environmental Stability

- N-Dealkylation : Arylpiperazines like nefazodone and trazodone undergo CYP3A4-mediated metabolism to form 1-aryl-piperazines, which retain pharmacological activity . Bromo and chloro substituents may slow hepatic clearance compared to fluoro or methoxy groups.

- Environmental Oxidation: Piperazine moieties in fluoroquinolones undergo MnO2-mediated oxidation at the aromatic N1 atom, leading to dealkylation or hydroxylation. Halogenated derivatives (e.g., 3-Br, 4-Cl) likely resist oxidation better than non-halogenated analogs, prolonging environmental persistence .

Spectroscopic and Physicochemical Properties

Comparative data from spectroscopic studies of halogenated phenylpiperazines:

*Predicted values based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-4-chlorophenyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential alkylation and coupling reactions.

- Step 1: Start with halogenated aryl precursors (e.g., 3-bromo-4-chlorophenyl derivatives). Alkylate piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromo-chlorophenyl group .

- Step 2: Optimize coupling reactions using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if further functionalization is needed .

- Critical Parameters: Temperature (60–80°C), solvent polarity, and stoichiometric ratios significantly affect yield. For example, excess piperazine (1.5–2 equiv.) minimizes di-alkylation byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and aryl groups (e.g., distinguishing 3-bromo-4-chloro substitution from regioisomers) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 333.98 for C₁₀H₁₁BrClN₂) .

- HPLC-PDA: Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

Methodological Answer:

- Broth Microdilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values with positive controls (e.g., ciprofloxacin) .

- Time-Kill Kinetics: Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified halogen positions (e.g., 2-bromo-5-chloro) or substituents (e.g., -CF₃, -OCH₃). Compare activities in assays (e.g., IC₅₀ in cancer cell lines) .

- Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like serotonin receptors or bacterial enzymes .

- Example SAR Table:

| Substituent Pattern | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 3-Bromo-4-chloro (Parent) | 12.3 ± 1.2 | 16.0 ± 2.1 |

| 4-Bromo-3-chloro | 28.9 ± 3.4 | 32.5 ± 3.8 |

| 3-CF₃-4-Cl | 8.7 ± 0.9 | 18.4 ± 1.9 |

Source: Derived from comparative data in .

Q. How can contradictory data in receptor binding assays be resolved?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects.

- Orthogonal Assays: Validate serotonin receptor binding (e.g., 5-HT₂A) via radioligand displacement (³H-ketanserin) and functional assays (Ca²⁺ flux) .

- Control Experiments: Test metabolite interference (e.g., via LC-MS) and use knockout cell lines to confirm target specificity .

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What strategies are effective for improving blood-brain barrier (BBB) penetration in neuroactive derivatives?

Methodological Answer:

- Lipophilicity Optimization: Adjust logP values (target 2–3) via substituent modification (e.g., replacing -Br with -CF₃) .

- P-Glycoprotein Inhibition: Co-administer inhibitors (e.g., verapamil) in in vivo models to assess BBB efflux effects .

- In Silico Prediction: Use tools like SwissADME to predict BBB permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

- Mechanistic Profiling: Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. necrosis pathways) .

- Metabolic Stability Testing: Compare hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to rule out metabolite-mediated toxicity .

- 3D Spheroid Models: Use multicellular tumor spheroids to mimic in vivo heterogeneity and validate findings from monolayer cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.